[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-4-yl)methanone
Description
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic molecule combining a benzothiadiazole sulfonyl group, a piperazine ring, and an indole moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors involved in diseases such as cancer or neurological disorders.
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19(14-3-1-4-15-13(14)7-8-20-15)23-9-11-24(12-10-23)29(26,27)17-6-2-5-16-18(17)22-28-21-16/h1-8,20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYNRVTUAPOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CNC3=CC=C2)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine under basic conditions to form the piperazinyl derivative.
Indole Coupling: Finally, the piperazinyl derivative is coupled with indole-4-carboxaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Sulfide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to its benzothiadiazole moiety.
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with specific binding sites, while the piperazine and indole moieties can enhance binding affinity and specificity. This multi-faceted interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Piperazine vs. Piperidine Derivatives
- Example : 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one ()**
Sulfonyl Group Substituents
- Example: {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone ()** Key Difference: Methoxyphenyl sulfonyl instead of benzothiadiazole sulfonyl.
Indole Positional Isomerism
- Example: (4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone vs. (1H-indol-2-yl) analogs ()** Key Difference: Indole substitution at 4-yl vs. 2-yl positions. Impact: Position 4-yl may improve steric compatibility with hydrophobic binding pockets in enzymes like kinases .
Functional Group Modifications
Electron-Withdrawing vs. Electron-Donating Groups
- Example: (4-(3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl](indol-2-yl)methanone ()** Key Difference: Fluorine substituent increases lipophilicity and metabolic stability. Impact: Enhances blood-brain barrier penetration compared to non-fluorinated analogs .
Heteroaromatic Replacements
- Example: Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone ()** Key Difference: Benzothiazole replaces benzothiadiazole. Impact: Benzothiadiazole’s stronger electron-deficient nature may improve binding to ATP-binding pockets in kinases .
Key Research Findings
- Substituent Effects : Fluorine or chlorine on the sulfonyl group enhances target affinity but may increase toxicity .
- Indole Position : 4-yl substitution correlates with improved selectivity in kinase inhibition compared to 2-yl or 3-yl derivatives .
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit better solubility and oral bioavailability .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.38 g/mol. The structure features a piperazine ring linked to an indole moiety and a benzothiadiazole sulfonyl group, which is believed to contribute to its biological properties.
Antioxidant Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antioxidant properties. For instance, compounds similar to our target compound demonstrated effective free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
Antibacterial Activity
The antibacterial potential of compounds containing the benzothiadiazole moiety has been documented extensively. In vitro assays have shown that such compounds can inhibit the growth of various bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like streptomycin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is significant for the treatment of neurodegenerative disorders like Alzheimer's disease .
The mechanism by which 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exerts its biological effects likely involves multiple pathways:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Enzyme Interaction : By binding to active sites on enzymes like AChE, the compound can inhibit their activity, leading to increased levels of neurotransmitters in the synaptic cleft.
Case Studies
Several studies have examined the biological activity of related compounds:
- Study 1 : Evaluated the antioxidant properties of a series of benzothiadiazole derivatives and found that modifications at specific positions significantly enhanced their activity .
- Study 2 : Investigated the antibacterial efficacy of piperazine derivatives against resistant strains and reported promising results that support further development .
Q & A
Q. What are the key synthetic strategies for 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?
The synthesis typically involves multi-step protocols, including:
- Amide formation : Coupling the indole-4-carbonyl moiety with the piperazine ring under conditions like DCC/DMAP catalysis .
- Sulfonylation : Introducing the benzothiadiazole-sulfonyl group via reaction with sulfonyl chlorides in dichloromethane or THF .
- Optimized conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–60°C) to enhance yields .
Q. How can spectroscopic methods characterize this compound?
Critical techniques include:
Q. What is the hypothesized mechanism of action for this compound?
Preliminary studies suggest:
Q. Which in vitro assays are used to evaluate its biological activity?
Common assays include:
- Tubulin polymerization inhibition : Monitor absorbance changes at 350 nm to quantify microtubule destabilization .
- Cell migration assays : Scratch/wound healing models in cancer cell lines (e.g., PC-3) .
- Cytotoxicity profiling : IC₅₀ determination via MTT or resazurin assays across multiple cell lines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced activity?
Key modifications include:
- Benzothiadiazole substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to improve tubulin binding .
- Indole ring functionalization : Adding methyl or methoxy groups to enhance lipophilicity and blood-brain barrier penetration .
- Piperazine linker variation : Replacing sulfonyl with carbonyl groups to alter conformational flexibility .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Challenges include:
- Low yields in sulfonylation : Optimize stoichiometry (1.2 eq sulfonyl chloride) and use DMAP as a catalyst .
- Purification difficulties : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Byproduct formation : Monitor reactions via TLC and quench intermediates with aqueous NaHCO₃ .
Q. How can contradictions in biological activity data be resolved?
Strategies involve:
- Cross-validation : Compare results across independent labs using standardized protocols (e.g., NCI-60 panel) .
- Cell line specificity : Test activity in isogenic pairs (e.g., parental vs. drug-resistant PC-3/TxR cells) to identify resistance mechanisms .
- Meta-analysis : Pool data from analogous compounds (e.g., piperazine-benzothiadiazole hybrids) to identify trends .
Q. What computational methods predict binding modes and affinity?
Approaches include:
Q. How does this compound overcome drug resistance in preclinical models?
Evidence from analogs shows:
Q. What in vivo models assess efficacy and toxicity?
- Xenograft models : Subcutaneous implantation of melanoma (A375) or prostate cancer (PC-3) cells in nude mice; monitor tumor volume and metastasis .
- Pharmacokinetics : Oral bioavailability and half-life determination via LC-MS/MS plasma analysis .
- Toxicology : Histopathology of liver/kidney tissues and hematological profiling (ALT, AST, BUN) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
